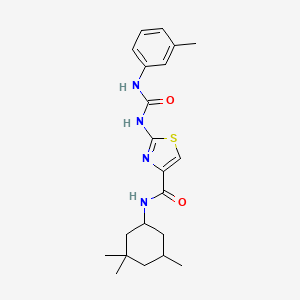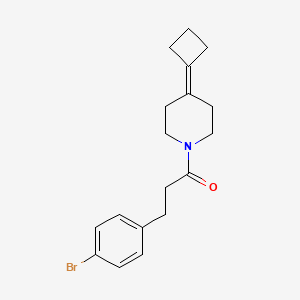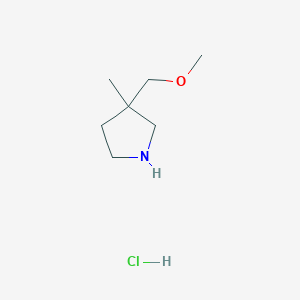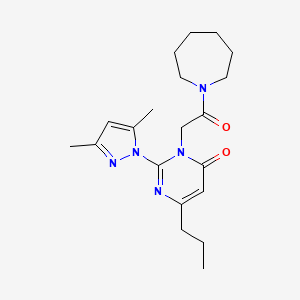
2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
Pharmaceutical Research
This compound exhibits a unique structure that makes it a valuable asset in pharmaceutical research. It serves as a versatile building block for the synthesis of novel drug candidates, particularly due to its strategic placement of functional groups and substituents. These features allow for the creation of molecules with enhanced pharmacological profiles, targeting a wide range of therapeutic areas. The compound’s properties can be harnessed to design drugs with improved solubility, stability, and selectivity, leading to better bioavailability and therapeutic efficacy .
Agrochemical Development
In the realm of agrochemicals, the compound’s molecular design is conducive to the development of new pesticides and herbicides. Its chemical functionalities can be exploited to produce compounds that interact specifically with certain enzymes or receptors in pests, providing a targeted approach to crop protection .
Material Science
The compound’s robust structure and chemical stability make it suitable for research in material science. It could be used in the development of new polymers or coatings that require specific chemical resistance or bonding properties. Its molecular framework could contribute to advancements in the creation of materials with desired mechanical and chemical properties .
Biochemistry
Biochemists may find this compound useful as a reagent or a probe in enzymatic studies. Its ability to bind selectively to certain proteins or enzymes could help in understanding biological pathways and mechanisms. This can lead to discoveries in enzyme function and regulation .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography or spectrometry to identify or quantify substances within a mixture. Its distinct chemical signature allows for precise calibration and measurement in various analytical techniques .
Chemical Synthesis
This compound can act as an intermediate in the synthesis of more complex molecules. Its reactive groups make it a candidate for various chemical reactions, enabling chemists to construct a wide array of chemical entities for further study or application .
Molecular Biology
In molecular biology, the compound could be used in the study of gene expression and protein synthesis. Its ability to interact with biological molecules may provide insights into the regulation of genetic material and the intricate processes of cell biology .
Environmental Science
Lastly, the compound’s potential impact on the environment can be studied to ensure safe and sustainable use. Research could focus on its biodegradability, toxicity, and long-term effects on ecosystems, contributing to the field of environmental science .
Mécanisme D'action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives, for example, are involved in a wide range of biological pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, indole derivatives with antiviral activity have been found to inhibit viral replication .
Propriétés
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-13-6-5-7-15(8-13)23-19(27)25-20-24-17(12-28-20)18(26)22-16-9-14(2)10-21(3,4)11-16/h5-8,12,14,16H,9-11H2,1-4H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMDSFGUYPTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)


![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)
![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)
